Cas no 1797329-46-4 (1-(3,4-dimethylphenyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea)

1-(3,4-Dimethylphenyl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea is a synthetic organic compound featuring a urea core linked to a substituted phenyl group and an imidazole-pyrimidine moiety. This structure imparts potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways. The presence of the pyrimidine and imidazole rings suggests strong binding affinity to enzymatic targets, while the urea linker enhances stability and solubility. The 3,4-dimethylphenyl group may contribute to improved pharmacokinetic properties. This compound is of interest for research applications in drug discovery, offering a versatile scaffold for further derivatization and biological evaluation. Its well-defined structure allows for precise mechanistic studies.
1-(3,4-dimethylphenyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea structure
1797329-46-4 structure
Product Name:1-(3,4-dimethylphenyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea
CAS No:1797329-46-4
MF:C18H20N6O
MW:336.391002655029
CID:6053338
PubChem ID:71808253
Update Time:2025-10-31

1-(3,4-dimethylphenyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dimethylphenyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea
    • 1-(3,4-dimethylphenyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea
    • 1797329-46-4
    • F6439-7233
    • 1-(3,4-dimethylphenyl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea
    • AKOS024562842
    • 1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
    • Inchi: 1S/C18H20N6O/c1-13-4-5-15(12-14(13)2)23-18(25)22-9-11-24-10-8-21-17(24)16-19-6-3-7-20-16/h3-8,10,12H,9,11H2,1-2H3,(H2,22,23,25)
    • InChI Key: CSUKVTLSMGQBIF-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC(C)=C(C)C=1)NCCN1C=CN=C1C1N=CC=CN=1

Computed Properties

  • Exact Mass: 336.16985928g/mol
  • Monoisotopic Mass: 336.16985928g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 84.7Ų

1-(3,4-dimethylphenyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea Pricemore >>

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Additional information on 1-(3,4-dimethylphenyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea

Professional Introduction to 1-(3,4-dimethylphenyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea (CAS No. 1797329-46-4)

1-(3,4-dimethylphenyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number CAS No. 1797329-46-4, represents a novel chemical entity with potential applications in the development of therapeutic agents. Its molecular structure, characterized by a combination of aromatic rings and heterocyclic moieties, suggests a high degree of functional diversity and reactivity, making it a subject of intense interest for researchers exploring new pharmacophores.

The chemical structure of 1-(3,4-dimethylphenyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea consists of a benzene ring substituted with two methyl groups at the 3 and 4 positions, linked to a urea moiety. The urea group is further connected to an ethyl chain that terminates in a pyrimidine ring, which is itself linked to another imidazole ring. This intricate arrangement of functional groups provides multiple sites for interaction with biological targets, making the compound a promising candidate for drug discovery.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various disease pathways. The compound 1-(3,4-dimethylphenyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea has been studied for its potential role in modulating biological processes associated with inflammation, cancer, and neurodegenerative diseases. Its structural features suggest that it may interact with enzymes and receptors involved in these pathways, potentially leading to the development of novel therapeutic strategies.

One of the most compelling aspects of this compound is its ability to mimic natural bioactive molecules while incorporating synthetic modifications that enhance its pharmacological properties. The presence of both pyrimidine and imidazole rings in its structure allows for interactions with a wide range of biological targets, including kinases, transcription factors, and other enzymes critical for cellular signaling. These interactions are often key to the efficacy of many drugs used in the treatment of chronic diseases.

The synthesis of 1-(3,4-dimethylphenyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of the benzene derivative followed by functionalization at the 3 and 4 positions with methyl groups. Subsequent steps involve the introduction of the urea moiety and the ethyl chain terminated by the pyrimidine ring. Finally, the imidazole ring is incorporated through carefully controlled condensation reactions.

The significance of this compound lies not only in its structural complexity but also in its potential biological activity. Preclinical studies have demonstrated that derivatives similar to 1-(3,4-dimethylphenyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea exhibit inhibitory effects on various enzymes and receptors relevant to human health. For instance, some analogs have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes or in blocking the activity of kinases involved in tumor growth.

The development of such compounds relies heavily on advances in computational chemistry and high-throughput screening techniques. These tools allow researchers to rapidly evaluate the binding affinity and selectivity of small molecules against biological targets, thereby accelerating the drug discovery process. By leveraging these technologies, scientists can identify lead compounds like 1-(3,4-dimethylphenyl)-3-{2-2-(pyrimidin-2-yli)}-imidazol-

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